4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone

Description

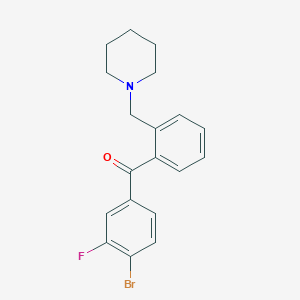

4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone (CAS: 898773-39-2) is a synthetic benzophenone derivative with the molecular formula C₁₉H₁₉BrFNO and a molecular weight of 376.26 g/mol. Its structure features a benzophenone core substituted with a bromine atom at the 4' position, a fluorine atom at the 3' position, and a piperidinomethyl group at the 2-position of the aromatic ring (Figure 1). Predicted physicochemical properties include a density of 1.371 g/cm³, boiling point of 478.7°C, and pKa of 8.62, reflecting moderate hydrophobicity and basicity due to the piperidine moiety .

This compound is primarily utilized in pharmaceutical and materials research, serving as an intermediate in the synthesis of bioactive molecules or polymers. Its halogenated aromatic system and bulky piperidinomethyl group make it a candidate for studying structure-activity relationships (SAR) in drug design or photophysical applications .

Properties

IUPAC Name |

(4-bromo-3-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrFNO/c20-17-9-8-14(12-18(17)21)19(23)16-7-3-2-6-15(16)13-22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCNSWDVRYRDEIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643599 | |

| Record name | (4-Bromo-3-fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898773-39-2 | |

| Record name | (4-Bromo-3-fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-3’-fluoro-2-piperidinomethyl benzophenone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-3-fluorobenzaldehyde and 2-piperidinomethyl benzophenone.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or toluene.

Purification: The final product is purified using techniques like recrystallization or column chromatography to achieve the desired purity level.

Industrial Production Methods

While specific industrial production methods for 4’-Bromo-3’-fluoro-2-piperidinomethyl benzophenone are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-3’-fluoro-2-piperidinomethyl benzophenone can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as palladium-catalyzed cross-coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce corresponding alcohols or ketones .

Scientific Research Applications

4’-Bromo-3’-fluoro-2-piperidinomethyl benzophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-Bromo-3’-fluoro-2-piperidinomethyl benzophenone involves its interaction with specific molecular targets. The piperidinomethyl group allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function . The bromine and fluorine atoms may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzophenone Derivatives

Structural Isomers and Positional Variants

Several benzophenone derivatives share structural similarities with 4'-bromo-3'-fluoro-2-piperidinomethyl benzophenone, differing in halogen placement or substituent groups (Table 1):

Key Observations :

- Halogen Position: The bromine and fluorine positions significantly influence electronic properties. For example, 4'-Br (electron-withdrawing) in the main compound may reduce electron density in the aromatic ring compared to 2-Br derivatives like 2-bromo-4'-methoxyacetophenone, altering reactivity in cross-coupling reactions .

Physicochemical and Spectroscopic Properties

- Thermal Stability: The predicted boiling point (478.7°C) of the main compound is higher than that of unsubstituted benzophenone (305°C), likely due to increased molecular weight and halogen-induced intermolecular interactions .

- Spectroscopy: Substitutions alter vibrational modes and UV absorption. For instance, fluorine’s electronegativity red-shifts the carbonyl stretching frequency in IR spectra compared to non-fluorinated analogs .

Biological Activity

4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a benzophenone core with a piperidinomethyl substituent, along with bromine and fluorine atoms. This substitution pattern is believed to influence its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHBrFNO |

| Boiling Point | ~478.7 °C |

| Density | ~1.371 g/cm³ |

Anticancer Properties

Research indicates that benzophenone derivatives, including this compound, may exhibit anticancer properties. A study highlighted the cytotoxic effects of Mannich bases, which share structural similarities with this compound, against various cancer cell lines, including prostate cancer (PC-3) and breast cancer (MCF-7) cells. These compounds demonstrated IC values significantly lower than standard chemotherapeutics like 5-fluorouracil .

While specific literature on the mechanism of action for this compound is limited, the presence of halogen atoms (bromine and fluorine) and the piperidinomethyl group suggest potential interactions with biological targets such as enzymes or receptors. These interactions could lead to modulation of cellular pathways involved in cancer proliferation or apoptosis .

Case Studies

- Cytotoxicity Assessment : A study evaluated various Mannich bases derived from benzophenones for their cytotoxicity against human cancer cell lines. Compounds similar to this compound showed enhanced cytotoxicity compared to traditional treatments, indicating a promising avenue for further research .

- In Silico Studies : Computational studies have been conducted to predict the binding affinities of benzophenone derivatives with targets related to Alzheimer's disease. Although not directly related to this compound, these findings underscore the potential for similar compounds to interact with critical biological pathways .

Similar Compounds

The following compounds share structural similarities with this compound:

| Compound | Biological Activity |

|---|---|

| 4-Bromo-3-fluoro-3’-piperidinomethyl benzophenone | Anticancer properties |

| 4-Bromo-2-fluoro-3’-piperidinomethyl benzophenone | Potential antimicrobial activity |

These comparisons highlight the unique substitution pattern of this compound that may confer distinct biological activities.

Q & A

Q. What are the synthetic strategies for preparing 4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone?

- Methodological Answer : Synthesis typically involves multi-step organic reactions:

Bromination/Fluorination : Introduce bromine and fluorine substituents via electrophilic aromatic substitution (e.g., using Br₂/FeBr₃ or fluorinating agents like Selectfluor®).

Piperidinomethyl Group Installation : Employ Mannich reactions or nucleophilic substitution (e.g., reacting with piperidine and formaldehyde under basic conditions).

Coupling Reactions : Use Suzuki-Miyaura cross-coupling for aryl-aryl bond formation if pre-functionalized intermediates are available .

- Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to minimize side products. For example, highlights bromination of methylpropiophenone derivatives as a critical step, requiring controlled stoichiometry .

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons, piperidine CH₂ groups). Fluorine-19 NMR resolves fluorine environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (C₁₉H₁₉BrFNO).

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (C-F stretch).

- Reference Databases : Cross-check with NIST Chemistry WebBook for analogous fluorinated benzophenones .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for fluorinated benzophenone derivatives?

- Methodological Answer :

- Mechanistic Studies : Use DFT calculations to model electron-withdrawing effects of fluorine/bromine on reaction pathways (e.g., nucleophilic aromatic substitution vs. radical pathways).

- Comparative Experiments : Test reactivity under varying conditions (e.g., acidic vs. basic media) to identify dominant mechanisms. For example, demonstrates how steric and electronic effects influence multi-step syntheses of brominated intermediates .

- Data Reproducibility : Validate conflicting results using standardized protocols (e.g., identical catalyst loading, solvent purity).

Q. What strategies optimize coupling reactions involving this compound?

- Methodological Answer :

- Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings. notes improved yields with Buchwald-Hartwig ligands for hindered substrates .

- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to enhance solubility of aromatic intermediates.

- Protecting Groups : Temporarily protect the piperidine nitrogen with Boc groups to prevent undesired coordination during cross-couplings .

Q. How can computational methods predict the stability of this compound in solution?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model solvation effects and degradation pathways (e.g., hydrolysis of the ketone group).

- Thermodynamic Analysis : Calculate Gibbs free energy of decomposition using software like Gaussian or ORCA. provides InChI keys for similar brominated ketones, enabling database comparisons .

- Experimental Validation : Pair simulations with accelerated stability testing (e.g., heat/humidity chambers) to correlate predictions with empirical data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.